Cas no 1236698-55-7 (5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol)

5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- 5-(1,1-difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol
- 5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol
-
- インチ: 1S/C6H9F2N3S/c1-3-6(7,8)4-9-10-5(12)11(4)2/h3H2,1-2H3,(H,10,12)
- InChIKey: IXYKYJLKKBJSPV-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C(CC)(F)F)N1C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 239
- トポロジー分子極性表面積: 59.7
- XLogP3: 1.5
5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-782610-1.0g |
5-(1,1-difluoropropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1236698-55-7 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
Enamine | EN300-782610-2.5g |
5-(1,1-difluoropropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1236698-55-7 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
Enamine | EN300-782610-0.25g |
5-(1,1-difluoropropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1236698-55-7 | 95% | 0.25g |
$774.0 | 2024-05-22 | |
Enamine | EN300-782610-0.1g |
5-(1,1-difluoropropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1236698-55-7 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
Enamine | EN300-782610-0.05g |
5-(1,1-difluoropropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1236698-55-7 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
Enamine | EN300-782610-5.0g |
5-(1,1-difluoropropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1236698-55-7 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
Enamine | EN300-782610-0.5g |
5-(1,1-difluoropropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1236698-55-7 | 95% | 0.5g |
$809.0 | 2024-05-22 | |
Enamine | EN300-782610-10.0g |
5-(1,1-difluoropropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1236698-55-7 | 95% | 10.0g |
$3622.0 | 2024-05-22 |
5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol 関連文献
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
-
Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiolに関する追加情報
5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol: A Comprehensive Overview
The compound 5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol (CAS No: 1236698-55-7) is a highly specialized organic compound with a unique structure and diverse applications. This compound belongs to the class of triazoles, which are well-known for their versatility in chemical synthesis and their role in various industries such as pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a triazole ring system with a thiol group at position 3 and a substituted propyl group at position 5. The presence of fluorine atoms in the difluoropropyl group introduces interesting electronic properties that enhance its reactivity and stability.
Recent studies have highlighted the potential of 5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol in the development of new drug candidates. Its ability to act as a bioisostere for other sulfur-containing compounds has made it a valuable tool in medicinal chemistry. For instance, researchers have explored its role as an inhibitor of certain enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's unique electronic properties allow it to interact with target proteins in ways that traditional inhibitors cannot achieve.
In addition to its pharmaceutical applications, CAS No: 1236698-55-7 has shown promise in the field of agrochemistry. Its ability to act as a fungicide has been extensively studied, particularly in the context of crop protection against fungal pathogens. The compound's stability under various environmental conditions makes it an ideal candidate for agricultural use. Recent field trials have demonstrated its efficacy in protecting crops such as wheat and corn from common fungal infections without causing harm to beneficial organisms.
The synthesis of 5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the triazole ring through cyclization reactions and the subsequent introduction of the difluoropropyl group via nucleophilic substitution or coupling reactions. Researchers have optimized these steps to improve yield and purity, making the compound more accessible for large-scale production.
One of the most intriguing aspects of this compound is its potential for further functionalization. By modifying the substituents on the triazole ring or altering the fluorine content in the propyl group, chemists can tailor its properties for specific applications. For example, increasing the number of fluorine atoms could enhance its lipophilicity, making it more suitable for drug delivery systems. Conversely, reducing fluorination could improve its biodegradability and reduce environmental impact.
From an environmental standpoint, CAS No: 1236698-55-7 has been shown to have low toxicity towards non-target organisms when used at recommended levels. This makes it a safer alternative to traditional chemicals in various industrial applications. However, ongoing research is focused on understanding its long-term effects on ecosystems and developing strategies for safe disposal.
In conclusion, 5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol (CAS No: 1236698-55-7) is a versatile compound with significant potential across multiple industries. Its unique structure and electronic properties make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic chemistry continue to unfold, this compound is likely to find even more innovative applications that benefit society while maintaining environmental sustainability.
1236698-55-7 (5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol) Related Products
- 33241-80-4(1-methoxy-2-(nitromethyl)benzene)
- 1337563-47-9(7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxide)
- 1824271-17-1(Benzeneethanol, 4-butyl-α-methyl-)
- 54198-89-9(5-chloro-2-methyl-pyrimidine)
- 1805170-57-3(2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid)
- 1805556-75-5(5-Bromo-3-methyl-2-(trifluoromethoxy)aniline)
- 1023816-29-6(8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde)
- 1797679-34-5(3-chloro-4-fluoro-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide)
- 1355189-41-1(1-(5-tert-Butylsulfanyl-3-methyl-pyridin-2-yl)-4-isopropyl-piperazine)
- 1795484-75-1(1-benzyl-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)




